
6,8-Di-O-methylcitreoisocoumarin
Übersicht
Beschreibung
6,8-Di-O-methylcitreoisocoumarin is an organic compound with the chemical formula C16H18O6 and a molecular weight of 306.31 g/mol . It is a white to pale yellow crystalline powder that is stable at room temperature. This compound is soluble in organic solvents such as chloroform and dimethylformamide, and slightly soluble in ethanol and diethyl ether . It is stable under acidic conditions but decomposes under alkaline conditions .
Vorbereitungsmethoden
The synthesis of 6,8-Di-O-methylcitreoisocoumarin involves complex chemical reactions. Common synthetic routes include chemical synthesis and enzyme-catalyzed reactions . The specific preparation methods can be adjusted based on the desired yield and purity.
Analyse Chemischer Reaktionen
6,8-Di-O-methylcitreoisocoumarin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Biological Activities
Antimicrobial Properties
Recent studies have demonstrated that 6,8-Di-O-methylcitreoisocoumarin exhibits significant antibacterial activity against various bacterial strains. For example, it has shown effectiveness against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 20.5 µM . Furthermore, it has been reported to inhibit the growth of other pathogens such as Bacillus subtilis and Candida albicans, suggesting its potential as a natural antimicrobial agent .
Anticancer Potential
The compound has also been evaluated for its cytotoxic effects against cancer cell lines. In vitro studies indicate that it can induce cell cycle arrest in A549 lung cancer cells at concentrations around 10 µM . Additionally, the compound's weak cytotoxicity profile suggests that it may be a promising candidate for further development in anticancer drug discovery .
Enzyme Inhibition
this compound has been investigated for its ability to inhibit specific enzymes associated with disease processes. Notably, it exhibits inhibitory effects on protein kinase C (PKC-beta), which is implicated in various signaling pathways related to cancer and diabetes . This inhibition could provide a therapeutic avenue for managing these conditions.
Pharmacological Research
The compound is being explored for its pharmacological applications in various research contexts:
- Natural Product Chemistry : As a derivative of citreoisocoumarin, this compound contributes to the growing body of knowledge regarding isocoumarins derived from fungi. Its biosynthesis and structural elucidation are critical areas of study within natural product chemistry .
- Drug Development : Given its biological activities, there is ongoing interest in the development of formulations that incorporate this compound for therapeutic use. Its dual role as an antimicrobial and anticancer agent positions it as a versatile candidate in drug formulation strategies .
Case Studies and Research Findings
The following table summarizes key findings from recent research involving this compound:
Wirkmechanismus
The mechanism of action of 6,8-Di-O-methylcitreoisocoumarin involves its interaction with specific molecular targets and pathways. It has been shown to exhibit antibacterial activity against Staphylococcus aureus and cytotoxic effects on certain cancer cell lines . The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with cellular processes leading to its biological effects .
Vergleich Mit ähnlichen Verbindungen
6,8-Di-O-methylcitreoisocoumarin is unique due to its specific chemical structure and biological activities. Similar compounds include:
Citreoisocoumarin: A related compound with similar biological activities.
Other Isocoumarins: Compounds with the isocoumarin structure that exhibit various biological activities.
These similar compounds share some properties but differ in their specific chemical structures and biological effects, highlighting the uniqueness of this compound .
Biologische Aktivität
6,8-Di-O-methylcitreoisocoumarin, a derivative of isocoumarin, has gained attention in recent years due to its diverse biological activities. This compound is characterized by its unique chemical structure, which includes two methoxy groups at the 6 and 8 positions of the citreoisocoumarin backbone. Its chemical formula is with a molecular weight of 306.31 g/mol. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory properties.
The synthesis of this compound typically involves complex organic reactions. Methods include enzyme-catalyzed reactions and traditional chemical synthesis techniques. The compound's structure allows for various chemical modifications, which can influence its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
In one study, the compound demonstrated an inhibition concentration (IC) value of 15.6 μM against protein kinase C-beta (PKC-beta), which is crucial for bacterial growth regulation . The minimum inhibitory concentration (MIC) values against these pathogens suggest that it could serve as a potential antibacterial agent.
Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro studies. Notably, it has shown cytotoxic effects on cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer).
Cell Line | IC50 Value (μM) |
---|---|
A549 | 10 |
MCF-7 | Not specified |
These findings indicate that the compound can arrest the cell cycle in the S phase at specific concentrations, suggesting its role in inhibiting cancer cell proliferation .
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. The anti-inflammatory activity of this compound has been confirmed through assays measuring cyclooxygenase-2 (COX-2) inhibition:
- IC50 for COX-2 inhibition : 6.51 μM
This level of activity indicates that the compound may help in managing inflammatory responses .
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study published in RSC Advances highlighted the isolation of this compound from marine fungi and its subsequent testing against various bacterial strains. The results showed moderate to high antimicrobial efficacy compared to standard antibiotics .
- Anticancer Research : In a recent publication in Marine Drugs, researchers demonstrated that this compound could inhibit cell proliferation in A549 cells effectively. The study emphasized the need for further exploration into its mechanism of action and potential therapeutic applications .
- Inflammation Studies : Another investigation focused on the anti-inflammatory properties of isocoumarins revealed that derivatives like this compound significantly reduced inflammatory markers in cellular models .
Eigenschaften
IUPAC Name |
3-(2-hydroxy-4-oxopentyl)-6,8-dimethoxyisochromen-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O6/c1-9(17)4-11(18)7-13-6-10-5-12(20-2)8-14(21-3)15(10)16(19)22-13/h5-6,8,11,18H,4,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVUJHJOJYCWTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(CC1=CC2=CC(=CC(=C2C(=O)O1)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.